1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a morpholinopropyl group attached to the sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 3-morpholinopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, which can have therapeutic effects.
Comparison with Similar Compounds
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the morpholinopropyl group, which may affect its biological activity.
1,3-Dimethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: Contains a hydroxyethyl group instead of a morpholinopropyl group, which may alter its chemical reactivity and applications.
The presence of the morpholinopropyl group in this compound imparts unique properties to the compound, making it a valuable molecule for various scientific research applications.
Biological Activity
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. Its unique structure, characterized by a pyrazole ring and a sulfonamide group, enhances its biological activity and solubility. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.
Structure and Synthesis
The compound features a pyrazole ring substituted with a sulfonamide group and a morpholinopropyl moiety. The synthesis typically involves multiple steps, including the reaction of sulfonyl chlorides with amines under optimized conditions to yield the desired product with high purity.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. In vitro assays have shown that this compound inhibits the proliferation of several cancer cell lines, suggesting its potential as an effective anticancer agent.
- Mechanism of Action : The anticancer effects are believed to result from the modulation of key signaling pathways involved in cell growth and apoptosis. The compound interacts with specific proteins associated with cancer metabolism, enhancing its therapeutic efficacy .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Pyrazole ring with sulfonamide | Anticancer | Lacks morpholinopropyl side chain |
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonamide | Phenyl substitution instead of morpholine | Moderate anticancer | Less soluble in aqueous environments |
4-Amino-1H-pyrazole-3-sulfonamide | Amino group on pyrazole ring | Antibacterial | Focused on antimicrobial activity |
N-(2-hydroxypropyl)-N'-(3-morpholinopropyl)urea | Urea linkage instead of sulfonamide | Anticancer | Different mechanism targeting urea cycle |
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment. For instance, one study reported that derivatives similar to this compound exhibited significant inhibition against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values indicated strong antiproliferative effects without significant cytotoxicity .
Research Findings
Research indicates that the biological activity of pyrazole derivatives is influenced by their structural modifications. The presence of the morpholinopropyl group in this compound enhances both solubility and biological efficacy compared to other derivatives lacking this moiety .
Additional Biological Activities
Beyond anticancer properties, pyrazole sulfonamides have been reported to possess various biological activities including antibacterial and anti-inflammatory effects. These diverse pharmacological profiles make them attractive candidates for further development in drug discovery .
Properties
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-11-12(10-15(2)14-11)20(17,18)13-4-3-5-16-6-8-19-9-7-16/h10,13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILBVIVSCPQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.